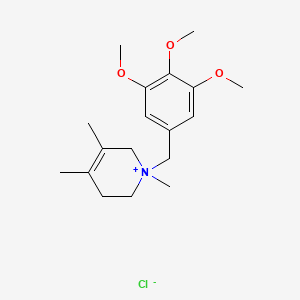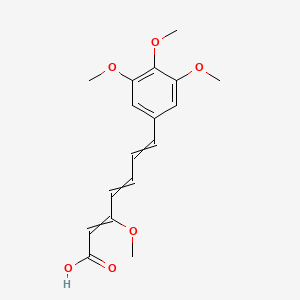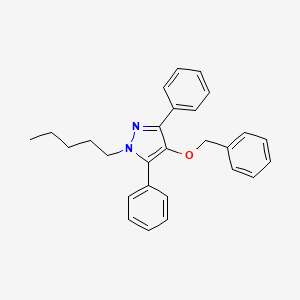![molecular formula C24H23NO2 B14611010 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine CAS No. 60331-27-3](/img/structure/B14611010.png)
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and diethenyl substitutions on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, ethyl-substituted pyridines, and various substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethenyl groups can undergo addition reactions. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2-methyl-3-nitrobenzene: This compound has a similar benzyloxy group but differs in its nitro substitution and lack of ethenyl groups.
Methyl 3-(benzyloxy)propanoate: Another compound with a benzyloxy group, but with a different core structure and functional groups.
Uniqueness
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine is unique due to its combination of benzyloxy and diethenyl substitutions on a pyridine ring
Properties
CAS No. |
60331-27-3 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,4-bis(ethenyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyridine |
InChI |
InChI=1S/C24H23NO2/c1-3-22-21(18-26-16-19-11-7-5-8-12-19)15-25-23(4-2)24(22)27-17-20-13-9-6-10-14-20/h3-15H,1-2,16-18H2 |
InChI Key |
NZJXFIKGAUHCMH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=NC=C1COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

